2,6-Dimethoxypyridine-3-sulfonyl chloride
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Overview
Description
2,6-Dimethoxypyridine-3-sulfonyl chloride is an organic compound belonging to the class of sulfonyl chlorides. It serves as a versatile building block in organic synthesis, particularly in the preparation of various biologically active molecules, including herbicides and pharmaceutical intermediates.
Preparation Methods
The synthesis of 2,6-Dimethoxypyridine-3-sulfonyl chloride typically involves the diazotation of substituted 3-aminopyridines, followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . This method is preferred due to its efficiency and the relatively mild conditions required. Industrial production methods often involve the use of optimized reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
2,6-Dimethoxypyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents used in these reactions include bases, nucleophiles, and oxidizing or reducing agents. The reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
2,6-Dimethoxypyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents, contributing to the development of new treatments for various diseases.
Industry: In the industrial sector, it is employed in the production of herbicides, fungicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxypyridine-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide derivatives, which can then interact with biological targets. The molecular targets and pathways involved depend on the specific application and the nature of the sulfonamide derivatives formed .
Comparison with Similar Compounds
2,6-Dimethoxypyridine-3-sulfonyl chloride can be compared with other similar compounds, such as:
Pyridine-3-sulfonyl chloride: This compound lacks the methoxy groups present in this compound, which can affect its reactivity and applications.
2,6-Dimethoxypyridine-4-sulfonyl chloride:
2,6-Dimethoxypyridine-3-sulfonic acid: This compound is a sulfonic acid derivative, which has different chemical properties and uses compared to the sulfonyl chloride.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and versatility in various synthetic applications.
Properties
IUPAC Name |
2,6-dimethoxypyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO4S/c1-12-6-4-3-5(14(8,10)11)7(9-6)13-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYQNOAGZOEXPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)S(=O)(=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1895027-51-6 |
Source
|
Record name | 2,6-dimethoxypyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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